CI Vat green 1

Descripción

Historical Trajectories and Evolution of Vat Dyes in Chemical Synthesis and Application

The history of dyeing traces back centuries, with early civilizations utilizing natural sources like plants and insects for colorants. floxytiedye.combritannica.com Natural vat dyes, such as indigo (B80030) from the Indigofera plant, were among the earliest known dyes, valued for their rich colors and fastness. floxytiedye.combritannica.com The traditional process involved fermentation in vats, which is the origin of the term "vat dye." britannica.com

The 19th century marked a pivotal shift with the advent of synthetic dyes, driven by the increasing demand from the burgeoning textile industry during the Industrial Revolution. britannica.comopen.educareersindesign.com This period saw a transition from reliance on often expensive and less consistent natural dyes to the development of synthetic alternatives offering enhanced properties and a wider color spectrum. floxytiedye.comopen.edu

Milestones in Synthetic Vat Dye Chemistry

A major breakthrough in synthetic dye chemistry occurred in 1856 with William Henry Perkin's serendipitous discovery of mauveine, the first commercially successful synthetic dye. ebsco.comopen.edubritannica.com This discovery spurred extensive research into coal tar derivatives as sources for new colorants. open.edubritannica.com

The field of synthetic vat dyes specifically advanced significantly in the early 20th century. A key milestone was the synthesis of Indanthrene Blue (C.I. Vat Blue 4) in 1901 by René Bohn at BASF. ebsco.comdyestuffscn.comfibre2fashion.com This was the first synthetic anthraquinone (B42736) vat dye and marked a new era in vat dye development. dyestuffscn.comfibre2fashion.com Indanthrene Blue offered excellent lightfastness, although its manufacturing and application were initially complex and costly. ebsco.comraa.se

Vat Green 1, also known by names such as Caledon Jade Green XBN and Brilliant Green FFB, was synthesized later, in 1920, by Davies. dyestuffscn.com Its discovery was significant as it was the first light-fast green synthetic dye. raa.se The development of processes for synthesizing key intermediates, such as anthraquinone from coal-tar derivatives, further facilitated the production of anthraquinone vat dyes like Vat Green 1. fibre2fashion.com By the 1930s, a comprehensive range of vat dyestuffs with complete color varieties had been developed. dyestuffscn.com

Evolution of Dyeing Technologies and Vat Dye Significance

The evolution of dyeing technologies has been closely linked to the development and application of vat dyes. Traditional vat dyeing methods involved the reduction of the insoluble dye in large vats, typically through fermentation or using reducing agents like sodium dithionite (B78146), to create a soluble leuco form that could penetrate the textile fibers. britannica.comgoogle.comsdc.org.uk The fabric was then exposed to air or an oxidizing agent to revert the dye to its insoluble, colored state within the fiber structure. marketresearchintellect.com

The significance of vat dyes, including Vat Green 1, lies in their exceptional colorfastness to light, washing, and bleaching, making them highly suitable for textiles requiring durability, such as cotton, linen, silk, and even some synthetic fibers. chemball.commarketresearchintellect.comfloxytiedye.comvipulorganics.commedchemexpress.com This property made them invaluable for applications ranging from garments and upholstery to outdoor fabrics and industrial workwear. floxytiedye.comvipulorganics.com

Technological advancements have led to more refined and efficient vat dyeing processes, including improved methods for preparing vat pastes and optimizing reduction and oxidation steps. google.comvipulorganics.com Despite competition from other dye classes like reactive dyes, vat dyes have maintained their importance due to their superior fastness properties. marketresearchintellect.comsdc.org.uk Innovations in digital printing technologies have also opened new possibilities for applying vat dyes with greater precision and control. floxytiedye.com

Interdisciplinary Relevance of Vat Green 1 in Contemporary Chemical Science

Vat Green 1's relevance extends beyond traditional textile dyeing, impacting various areas of contemporary chemical science due to its unique chemical structure and properties.

Contributions to Organic Chemistry and Materials Science

Vat Green 1 is an organic compound derived from benzanthrone (B145504), highlighting its connection to the field of organic chemistry. wikipedia.orgchemball.com Its synthesis and the study of its derivatives contribute to the understanding of complex polycyclic aromatic systems and their reactivity. The development of synthetic routes for vat dyes like Vat Green 1 has historically spurred advancements in organic synthesis techniques. ebsco.com

In materials science, Vat Green 1's application as a colorant for various materials, including plastics, soap, and paper, demonstrates its utility beyond textiles. chemball.comdyestuffscn.comamarischemicalsolutions.comcncolorchem.com Its excellent fastness properties are crucial for the durability and appearance of colored materials. Research continues into optimizing the application of vat dyes on different fiber types and blends, such as polyester/cotton fabrics, and exploring surface modification techniques to enhance dye uptake and fastness. dyestuffscn.comresearchgate.net The study of the interaction between Vat Green 1 molecules and different material substrates contributes to the broader field of materials science, particularly in the development of functional colored materials.

Environmental Chemistry and Sustainability Dimensions

The environmental impact of the textile industry, including dye usage, is a significant concern in environmental chemistry. researchgate.net While vat dyes like Vat Green 1 offer excellent durability, reducing the need for frequent replacement of colored goods, their production and application processes have historically involved the use of reducing agents and other chemicals that can pose environmental challenges if not managed properly. fibre2fashion.com Wastewater from vat dye synthesis can contain unreacted raw materials, byproducts, and inorganic salts. fibre2fashion.com

Contemporary research in environmental chemistry focuses on mitigating the environmental footprint of dyeing processes. This includes exploring more environmentally friendly reducing agents, optimizing dyeing parameters to reduce chemical and water consumption, and developing effective wastewater treatment methods to remove residual dyes and chemicals. researchgate.netsustainability-directory.com

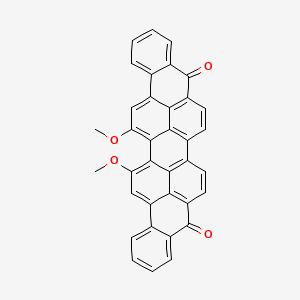

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

30,34-dimethoxynonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(30),2(34),3(16),4(13),5(33),6,8,10,14,17(31),18,20(32),22,24,26,28-hexadecaene-12,21-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H20O4/c1-39-27-15-25-17-7-3-5-9-21(17)35(37)23-13-11-19-20-12-14-24-30-26(18-8-4-6-10-22(18)36(24)38)16-28(40-2)34(32(20)30)33(27)31(19)29(23)25/h3-16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXUKQCUPTNLTCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C3=C(C=CC4=C3C(=C1)C5=CC=CC=C5C4=O)C6=C7C2=C(C=C8C7=C(C=C6)C(=O)C9=CC=CC=C98)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4044531 | |

| Record name | C.I. Vat Green 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Solid; [MSDSonline] | |

| Record name | Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16,17-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Vat Green 1 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4116 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

128-58-5, 113255-70-2, 12663-53-5 | |

| Record name | 16,17-Dimethoxyanthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CI Vat Green 1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16,17-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Vat Green 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16,17-dimethoxyviolanthrene-5,10-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.452 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Anthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione, 16,17-dimethoxy- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dinaphtho(1,2,3-cd:3',2',1'-lm)perylene-5,10-dione, 16,17-dimethoxy- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VAT GREEN 1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5C13513T4R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | C.I. VAT GREEN 1 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5474 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Reaction Pathways of Vat Green 1

Advanced Chemical Synthesis Routes to Vat Green 1

Advanced synthesis routes to Vat Green 1 focus on optimizing reaction conditions, improving yields, and minimizing by-product formation. These routes often involve key intermediates derived from benzanthrone (B145504) or through multi-step pathways.

Classical and Contemporary Synthesis Schemes

Several synthetic schemes have been developed for the preparation of Vat Green 1, each involving a series of specific chemical transformations.

Benzanthrone-Derived Preparations

A prominent route to Vat Green 1 involves the use of benzanthrone as a starting material. This method typically begins with the treatment of benzanthrone with alcoholic potassium hydroxide (B78521), leading to the formation of a 2,2'-dibenzanthronyl intermediate. fibre2fashion.comscribd.com This intermediate is then subjected to oxidation, often with manganese dioxide, to yield dihydroxy dibenzanthrone (B1683561) (dihydroxyviolanthrone). fibre2fashion.com Subsequent methylation of dihydroxy dibenzanthrone furnishes Vat Green 1. fibre2fashion.comscribd.com

A specific example describes the preparation involving benzanthrone in melted potassium hydroxide and ethanol (B145695) with copper powder, followed by filtration and cooling to isolate a solid. google.com

Dihydroxyviolanthrone Intermediates and Methylation

Dihydroxyviolanthrone (also known as dihydroxy dibenzanthrone) is a crucial intermediate in the synthesis of Vat Green 1. fibre2fashion.comchemicalbook.com The methylation of 16,17-dihydroxyviolanthrone (B89487) is a direct method for obtaining Vat Green 1. chemicalbook.comworlddyevariety.com One described method involves taking dihydroxy violanthrone (B7798473) powder, adding tetramethyl ammonium (B1175870) chloride, and using trifluoromethane (B1200692) sulfonic acid methyl ester as a methylating agent in a trichlorobenzene solvent, followed by reduction with aniline (B41778) to prepare dimethoxy violanthrone (Vat Green 1). guidechem.comgoogle.com

Electrochemical studies have investigated the oxidation of 16,17-dihydroxyviolanthrone to violanthrone-16,17-quinone, highlighting the electrochemical behavior of this intermediate in the industrial synthesis of the vat dye. rsc.orgresearchgate.net

Multi-Step Reaction Sequences (e.g., Biphenylanthraquinone Pathway)

Beyond the direct benzanthrone to violanthrone route, other multi-step sequences exist. One such pathway involves biphenylanthraquinone. A reported method includes the preparation of biphenylanthraquinone by reacting potassium hydroxide in ethanol with biphenylanthraquinone and copper powder. guidechem.com The filter residue from this step is then used to prepare dihydroxyanthraquinone by treatment with fuming sulfuric acid and activated manganese dioxide as an oxidant, followed by reduction. guidechem.com This dihydroxyanthraquinone is then methylated to produce dimethoxyanthraquinone (Vat Green 1). guidechem.com

Innovations in Synthetic Processes

Innovations in the synthesis of Vat Green 1 aim to improve efficiency, reduce reaction times, and minimize environmental impact.

Catalysis in Intermediate Formation

Catalysis plays a role in the formation of intermediates in Vat Green 1 synthesis. For example, the preparation involving benzanthrone and potassium hydroxide in ethanol mentions the addition of copper powder, which acts as a catalyst in the reaction. guidechem.comgoogle.com The condensation of certain intermediates in vat dye synthesis can also involve copper catalysts. fibre2fashion.com

Data Table: Illustrative Synthesis Conditions

| Starting Material | Reagents/Conditions | Intermediate(s) Formed | Final Product | Source |

| Benzanthrone | Melted KOH, Ethanol, Copper powder, heat, reflux | Benzanthrone intermediate | - | google.com |

| Filter residue (from Benzanthrone step) | Fuming sulfuric acid, Activated manganese dioxide, heat, reducing agent | Dihydroxyanthraquinone | - | guidechem.com |

| Dihydroxy violanthrone | Tetramethyl ammonium chloride, Trifluoromethane sulfonic acid methyl ester, Trichlorobenzene, Aniline reduction | Dimethoxy violanthrone | Vat Green 1 | guidechem.comgoogle.com |

| Benzanthrone | Sulfuric acid, Manganese dioxide oxidation, then Potassium hydroxide Ethanol solution condensation, then methylation | - | Vat Green 1 | chemicalbook.comworlddyevariety.com |

| 16,17-Dihydroxyviolanthrone | Methylation | - | Vat Green 1 | chemicalbook.comworlddyevariety.com |

Detailed Research Findings:

Research into the synthesis of Vat Green 1 and its intermediates includes investigations into the electrochemical behavior of key compounds like 16,17-dihydroxyviolanthrone. Studies have utilized techniques such as cyclic voltammetry and spectroelectrochemical measurements to characterize the oxidation of 16,17-dihydroxyviolanthrone to violanthrone-16,17-quinone, an intermediate in the industrial synthesis. rsc.orgresearchgate.net These studies contribute to a deeper understanding of the reaction mechanisms involved in the formation of Vat Green 1.

Optimization of Reaction Conditions and Yield Enhancement

Specific research findings related to yield enhancement in Vat Green 1 synthesis include explorations of different reaction media and catalysts. While detailed data specifically for Vat Green 1 optimization are not extensively available in the provided snippets, general principles for vat dye synthesis optimization involve controlling temperature, reaction time, reagent concentrations, and the choice of catalysts to maximize the desired product formation and minimize side reactions. google.com For example, in the synthesis of other vat dyes, the use of specific catalysts and controlled addition of reagents have been shown to improve yield and purity. google.comsdc.org.uk The use of 1,3-dimethyl-2-imidazolidinone (B1670677) has been reported to result in high yield and purity for certain vat dyes, allowing for the reuse of unreacted starting materials. sdc.org.uk

Green Chemistry Principles in Vat Green 1 Synthesis

The application of green chemistry principles in the synthesis of Vat Green 1 is increasingly important to address environmental concerns associated with traditional dye manufacturing processes. fibre2fashion.comresearchgate.net

Minimization of Hazardous Reagents and Solvents

Traditional vat dye synthesis often involves the use of hazardous chemicals and high-boiling solvents such as nitrobenzene, naphthalene, and chlorinated solvents like chlorobenzene (B131634) and 1,2-dichlorobenzene. fibre2fashion.com These solvents pose significant environmental risks. fibre2fashion.com Green chemistry approaches aim to minimize or replace these hazardous substances with safer alternatives. While specific green alternatives for all reagents in Vat Green 1 synthesis are not detailed, the broader principles of green chemistry in dye synthesis include the use of less toxic solvents and reagents. researchgate.netalfa-chemistry.com Research in green chemistry explores the use of alternative reaction media and catalysts that are less harmful. alfa-chemistry.comportlandpress.com

Waste Stream Reduction and By-product Management

The synthesis of vat dyes can generate significant waste streams, including process wastewater, solid waste, and air emissions. fibre2fashion.com Low yields in traditional methods contribute to hazardous chemicals in wastewater and solid wastes like solvent still bottoms and filtration sludges. fibre2fashion.com These wastes can contain unreacted raw materials, byproducts, and inorganic salts. fibre2fashion.com Green chemistry emphasizes minimizing waste generation at the source and developing strategies for managing unavoidable by-products. researchgate.net This includes optimizing reactions for higher atom economy, where a larger proportion of the starting materials is incorporated into the final product. alfa-chemistry.com Efficient by-product management can involve their recovery and potential reuse or conversion into less harmful substances. mdpi.com

Process Intensification and Resource Efficiency

Process intensification (PI) is a strategy aimed at significantly reducing the environmental footprint and improving the efficiency of chemical processes. mdpi.comeuropa.euresearchgate.net In the context of Vat Green 1 synthesis, PI can involve designing more compact and efficient reactors, optimizing reaction conditions to reduce energy consumption and reaction time, and integrating multiple steps into fewer pieces of equipment. mdpi.comeuropa.euresearchgate.net This leads to reduced consumption of raw materials and lower energy usage, aligning with the principles of resource efficiency. mdpi.comeuropa.eu Continuous flow manufacturing, a form of process intensification, can offer advantages such as smaller reactors, lower energy consumption, and increased safety. mdpi.com

Purification and Formulation Strategies for Vat Green 1

After synthesis, Vat Green 1 requires purification to remove impurities and is then formulated into a suitable form for application.

Methodologies for Impurity Removal

Purification is a critical step in obtaining high-quality Vat Green 1. Impurities can arise from unreacted starting materials, side products, and inorganic salts formed during the synthesis. fibre2fashion.com Methodologies for impurity removal in vat dye production, which would be applicable to Vat Green 1, include filtration, washing, and recrystallization. fibre2fashion.com Filtration operations are used to separate solid dye particles from liquid reaction mixtures, but can result in solid waste containing impurities and potentially hazardous substances. fibre2fashion.com Recrystallization from suitable solvents is a common purification technique, where the dye is dissolved in a hot solvent and then allowed to cool, causing the desired product to crystallize while impurities remain in solution. fibre2fashion.com The solubility of Vat Green 1 in various solvents has been studied, showing varying degrees of solubility in substances like hot 1,2,3,4-tetrahydronaphthalene, acetone, 2-chlorophenol, nitrobenzene, and hot pyridine, while being insoluble in water, ethanol, chloroform, and toluene. guidechem.comworlddyevariety.comchemicalbook.com

Chromatographic methods, such as paper and thin-layer chromatography, can also be used for the identification of vat dyes and their impurities. sdc.org.uk Specific methods utilizing cellulose (B213188) paper and mixtures of water, amines, and solvents in the presence of a reducing agent have been employed for chromatography of vat dyes. sdc.org.uk

For formulation, vat dyes are often reduced in size by wet grinding in the presence of dispersing agents to produce a powder or paste form suitable for customers. fibre2fashion.comsdc.org.uk Techniques like stepwise grinding in a bead mill are used to control particle size and improve technical properties, particularly for liquid preparations. sdc.org.uk

Influence of Dispersion and Crystal Morphology on Performance

The performance of vat dyes, including Vat Green 1, is significantly influenced by their physical form, particularly particle size distribution, dispersion stability, and crystal morphology researchgate.netp2infohouse.org. Vat dyes are sold as pigments and must be converted to their soluble leuco form for application p2infohouse.orgjagson.com. The dissolution and dyeing properties can be affected by the particle size distribution p2infohouse.org.

Finely dispersed forms of vat dyes are available and offer advantages such as very good water diffusion, uniformity of dispersion, and anti-cohesion of suspension alibaba.comalibaba.com. These properties are particularly applicable to high-speed continuous dyeing and continuous padding with automatic mixing due to the fast rate of reduction alibaba.comalibaba.com. Finely dispersed varieties can be used for both padding and exhaust dyeing applications jagson.com.

The stability of vat dye dispersions is crucial. Research has shown that dispersion stability can be adversely affected by treatment at high temperatures (e.g., 130°C) in an alkaline medium, which can lead to difficulties in dyeing certain fabric blends sdc.org.uk.

Crystal morphology, the external shape of a crystal, is a key factor affecting product quality and performance mdpi.com. For vat dyes, the fine dispersion and crystal form of the dye particles influence the vatting rate, which is the rate at which the insoluble pigment is reduced to its soluble leuco form sdc.org.uk. This rate is also influenced by temperature and potentially pH sdc.org.uk.

Studies on other vat dyes, such as Vat Orange 1 and Vat Orange 3, demonstrate the integral role of crystallinity in the performance of organic materials in applications like organic field-effect transistors rsc.org. The crystal structure, including stacking arrangements, can affect ion diffusion within the material ntu.edu.sg. While specific detailed research findings directly linking the crystal morphology of Vat Green 1 to its dyeing performance were not extensively found in the search results, the general principles for vat dyes highlight that careful control of production is needed to provide stable dispersions with desirable technical properties researchgate.net.

The physical form of anthranon vat dyes (derived from anthraquinone (B42736), like Vat Green 1) is important for their application. Powder fine and ultra-concentrated varieties are suitable for batch-wise leuco dyeing methods but not for pigmentation methods involving padding. Finely dispersed varieties are suitable for both padding and exhaust dyeing jagson.com.

Advanced Application Domains and Performance Enhancement of Vat Green 1

Mechanistic Studies of Dye-Substrate Interactions

Vat dyes like Vat Green 1 interact with substrates, particularly cellulosic fibers, through a series of chemical transformations involving reduction, sorption, and oxidation. These mechanisms are crucial to achieving durable and vibrant coloration fibre2fashion.comp2infohouse.org.

Leuco-Form Chemistry and Fibre Sorption Dynamics

Vat Green 1, being insoluble in water, must first be converted to its water-soluble leuco form to be applied to fibers fibre2fashion.comp2infohouse.org. This conversion, known as vatting, typically involves reduction in an alkaline solution, often using a strong reducing agent like sodium dithionite (B78146) fibre2fashion.comresearchgate.net. The leuco form of Vat Green 1 is anionic and possesses affinity for cellulosic fibers p2infohouse.org. The sorption of these leuco-vat anions onto the fiber closely resembles that of simpler direct dye anions p2infohouse.org. The substantivity of leuco-vat anions is significantly influenced by the high salt content of their solutions p2infohouse.org. The exhaustion process of leuco vat dyes on cellulosic fibers is characterized by an extremely rapid initial uptake followed by a much slower rate towards the end of the dyeing period sdc.org.uk.

Role of Molecular Structure and Aggregation Phenomena in Fastness

The molecular structure of vat dyes, including the multi-ring system present in Vat Green 1, plays a significant role in their fastness properties researchgate.net. The large and flat π surface of vat dyes contributes to their reduced solubility in common organic solvents rsc.org. The fastness properties of dyeings can be enhanced by soaping, a process during which individual pigment molecules rearrange, aggregate, and crystallize within the fiber p2infohouse.org. This aggregation of the insoluble pigment molecules trapped within the polymer system of the fiber after oxidation contributes to the excellent wash and light fastness observed with vat dyes ebsco.comresearchgate.net. Planar molecules, without projecting substituents, tend to form double molecules and higher aggregates sdc.org.uk. While the concentration of leuco dyes in cellulose (B213188) film can be very high, the degree of aggregation within the substrate has been observed to be lower than in the dyebath, with spectral shifts indicating interaction forces between the leuco dye molecules sdc.org.uk.

Oxidation and Fixation Mechanisms within Polymeric Matrices

Once the water-soluble leuco form of Vat Green 1 has been absorbed by the fiber, it is converted back to its insoluble parent form through oxidation p2infohouse.orgresearchgate.net. This oxidation step regenerates the original vat pigment molecules within the fiber p2infohouse.org. The most widely used chemicals for oxidation are per-oxygen compounds researchgate.net. Air oxidation is also a common method for fixing the dye strongly onto the fiber fibre2fashion.com. The molecules of vat dyes become trapped within the polymer system of the fiber due to their large size in their oxidized, insoluble form researchgate.net. This physical trapping, combined with the inherent stability of the vat dye structure, contributes to the exceptional resistance to washing and light ebsco.comresearchgate.net.

Integration of Vat Green 1 in Novel Materials and Systems

Beyond traditional textile dyeing, the chemical properties and structure of Vat Green 1 lend themselves to integration into novel materials and systems, particularly in areas requiring stable redox activity.

Composites for Electrochemical Energy Storage (e.g., Organic Cathodes)

Organic materials, including certain vat dyes, are being explored as active components in electrochemical energy storage devices, such as organic cathodes for lithium-ion batteries european-mrs.comrsc.org. Vat dyes, with their conjugated carbonyl groups, can contribute to lithium storage capacity ntu.edu.sg. Research has investigated composites of vat dyes, such as Vat Green 8 (a related vat dye), with graphene for use as cathodes in lithium-ion batteries ntu.edu.sg. These composites have demonstrated high specific capacity, exceptional cycling stability, and excellent rate capability ntu.edu.sg. The synergistic effects between the vat dye molecules and graphene are attributed to the vat dye providing Li storage capacity and the graphene enhancing electron transfer ntu.edu.sg. Strong π–π interactions between the vat dye and graphene sheets can help suppress the dissolution of the vat dye into the electrolyte, thereby maintaining high capacity retention ntu.edu.sg. Immobilization of the vat dye molecules on graphene sheets can also improve accessibility of lithium ions to the electrode, providing more active sites for storage and shorter diffusion paths ntu.edu.sg.

Tailoring Dyeing Performance Through Substrate Modification

Modifying the textile substrate before dyeing with Vat Green 1 can significantly impact dye uptake, color strength, and fastness properties. These modifications aim to alter the fiber's surface characteristics, enhancing its affinity for the dye.

Gamma Ray Treatment of Cellulosic Fibers for Enhanced Dyeing

Gamma ray treatment has been investigated as a method to improve the dyeing behavior of cellulosic fabrics with Vat Green 1. Studies have shown that gamma irradiation can enhance the dye uptake ability of cellulosic fabrics. researchgate.net Research optimizing dyeing variables for Vat Green 1 on gamma-irradiated cellulosic fabric identified 6 kGy as an effective absorbed dose for improving dyeing behavior. researchgate.net Dyeing optimal irradiated fabric (6 kGy, IC) at 75 °C for 1 hour at pH 11 resulted in good color strength. researchgate.net Furthermore, gamma ray treatment has been observed to reduce the required quantities of reducing agents (sodium hydrosulphite) and oxidizing agents (hydrogen peroxide) in the vat dyeing process with Vat Green 1. researchgate.net The fastness properties, including light, washing, and rubbing fastness, of irradiated textiles dyed with Vat Green 1 have also shown significant improvement. researchgate.net

Plasma Pretreatment and Other Surface Modification Techniques

Plasma technology represents a dry and environmentally friendly approach for textile surface modification, operating at ambient temperatures. mdpi.comcrimsonpublishers.com This technique can create surface modifications on fibers without altering their bulk properties, which is beneficial for textile processing. mdpi.comcrimsonpublishers.com While the search results provide general information on plasma pretreatment for enhancing dye uptake and fastness properties with various dyes on different fibers like cotton, wool, and silk, specific detailed research findings directly linking plasma pretreatment with Vat Green 1 dyeing performance on cellulosic fibers were not explicitly available in the provided snippets. mdpi.comcrimsonpublishers.comgoogle.com However, the principles of plasma treatment, such as increasing wettability and introducing functional groups on the fiber surface, suggest its potential for improving the affinity and fixation of Vat Green 1 on cellulosic substrates. mdpi.comgoogle.com

Other surface modification techniques mentioned in the context of improving dyeing behavior of cellulosic fibers include chemical products and natural products as surface modifying agents, although their specific application with Vat Green 1 was not detailed in the search results. researchgate.net Alkali pretreatments are also considered essential for effective reactive dyeing of cellulose fiber in non-aqueous solvents, as they enhance dye substantivity. mdpi.com

Optimized Dyeing Parameters for Specific Substrates

Optimizing dyeing parameters such as temperature, time, and pH is crucial for achieving desired color strength and fastness properties when dyeing with Vat Green 1. For gamma-irradiated cellulosic fabric, optimal dyeing conditions were found to be 75 °C for 1 hour at pH 11. researchgate.net The concentrations of sodium hydrosulphite for the reduction process and hydrogen peroxide for the oxidation process were also optimized in this study. researchgate.net

General vat dyeing processes for cellulosic fibers typically involve reduction of the insoluble dye in an alkaline medium using a reducing agent like sodium dithionite to form the water-soluble leuco form, followed by application to the fiber and subsequent oxidation. scribd.comimaging.orgslideshare.net The temperature for vat dyeing can range from approximately 25° to 110°C, with typical process times ranging from about 15 seconds to 2 hours. google.com The specific parameters are often optimized based on the type of vat dye and the substrate to ensure effective dye penetration and fixation. The use of a combination of sodium dithionite with sodium hydroxymethanesulfinate has been shown to improve the quality and appearance of dyed cellulosic textiles and can reduce the amount of sodium dithionite required. google.com

While specific optimized parameters for Vat Green 1 on various modified cellulosic substrates beyond the gamma-irradiated example were not extensively detailed in the provided search results, the principles of optimizing temperature, time, pH, and chemical concentrations remain fundamental to achieving successful and enhanced dyeing performance.

| Modification Technique | Substrate | Key Findings | Optimized Parameters (where available) |

| Gamma Ray Treatment | Cellulosic Fabric | Enhanced dye uptake, improved color strength, reduced reducing/oxidizing agent requirement, improved fastness properties (light, washing, rubbing). researchgate.netresearchgate.net | Dose: 6 kGy; Dyeing Temperature: 75 °C; Dyeing Time: 1 hour; Dyeing pH: 11. researchgate.net |

| Plasma Pretreatment | Various Fibers (Cotton, Wool, Silk) | Increased wettability, improved dye uptake, enhanced printability and fastness properties (general findings, not specific to Vat Green 1). mdpi.comcrimsonpublishers.comgoogle.com | Process parameters are dependent on the specific plasma technology and fiber type. crimsonpublishers.com |

| Optimized Dyeing Parameters | Cellulosic Fibers | Crucial for achieving desired color strength and fastness. researchgate.net | Temperature: 25-110°C; Time: 15 seconds - 2 hours (general vat dyeing). google.com Specific parameters optimized for gamma-irradiated fabric provided above. researchgate.net |

Environmental Impact, Degradation Pathways, and Remediation Technologies for Vat Green 1

Environmental Fate and Transport Mechanisms

The environmental fate and transport mechanisms of Vat Green 1 are influenced by its low water solubility and chemical stability. guidechem.comyanhuidye.com Due to its insolubility in water, it is less likely to be transported extensively through aquatic systems in dissolved form. However, it can adsorb onto suspended particles and sediments, potentially leading to its accumulation in benthic environments. The stability of Vat Green 1 suggests persistence in the environment under certain conditions. guidechem.comcncolorchem.com

Biodegradation Potential and Inhibition Studies

Information specifically on the biodegradation potential and inhibition studies of Vat Green 1 is limited in the readily available literature. However, some studies on the biodegradation of anthraquinone (B42736) dyes, a class that includes Vat Green 1, suggest that certain microbial activities, particularly those involving ligninolytic enzymes secreted by white rot fungi, can be effective in degrading such compounds. nih.govbiotechnologia-journal.org For instance, the white rot fungus Trametes hirsuta D7 has shown the ability to degrade several xenobiotic compounds, including anthraquinone dyes. nih.govbiotechnologia-journal.org While direct studies on Vat Green 1 biodegradation inhibition were not extensively found, the general resistance of vat dyes to aerobic biological processes has been noted. epa.gov

Aquatic and Terrestrial Ecotoxicity Assessments

Ecotoxicity assessments for Vat Green 1 indicate varying levels of toxicity to different organisms. Studies on the acute toxicity of vat dyes, including Vat Green 1, on earthworms (Lumbricus terrestris) have been conducted. iosrphr.orgresearchgate.net One study reported an LC50 value of 0.3 mg/L and 0.137 mg/L for Vat Green 1 on earthworms in a 24-hour contact test, suggesting it is less toxic compared to some other vat dyes tested, such as Vat Red dye. iosrphr.orgresearchgate.net The presence of heavy metals in vat dyes can also contribute to their toxicity in the soil ecosystem. iosrphr.orgresearchgate.net

Regarding aquatic ecotoxicity, vat dyes generally exhibit limited bioavailability due to their low solubility, which can result in a relatively small toxicological potential. sdc.org.uk Toxicity tests on fish, such as the fathead minnow (Pimphales promelas), with several vat dyes including C.I. Vat Green 1, indicated that these substances were not acutely toxic to fish at concentrations above 180 mg/L after 96 hours. sdc.org.uk

Advanced Degradation Methodologies

Due to the persistence of Vat Green 1 in the environment, advanced degradation methodologies are being explored for its removal from wastewater. These methods aim to break down the complex molecular structure of the dye.

Photocatalytic Oxidation Processes

Photocatalytic oxidation processes have shown promise in the degradation of various organic pollutants, including textile dyes. mdpi.comacs.orgnih.govmdpi.com This method typically involves the use of a photocatalyst, such as titanium dioxide (TiO2), which, upon irradiation with light of a suitable wavelength, generates reactive species capable of degrading dye molecules. mdpi.comacs.orgnih.govmdpi.comiwaponline.com Vat Green 1 has been found to exhibit photocatalytic activity when exposed to UV or visible light. biosynth.com

Nanocomposite Catalyst Development (e.g., MWCNTs/TiO2)

The development of nanocomposite catalysts, such as those incorporating multi-walled carbon nanotubes (MWCNTs) and titanium dioxide (TiO2), has been investigated to enhance the efficiency of photocatalytic degradation of dyes like Vat Green 1. researchcommons.orgresearchcommons.orgresearchgate.netresearchgate.netrsc.org MWCNTs/TiO2 nanocomposites have been synthesized using methods like modified evaporation and sol-gel techniques. researchcommons.orgresearchcommons.orgresearchgate.netresearchgate.net These nanocomposites have shown improved photocatalytic activity compared to pure TiO2. rsc.org The incorporation of MWCNTs can enhance dye adsorption and retard the recombination of photogenerated electron-hole pairs, thereby increasing photocatalytic efficiency. rsc.org Studies have explored different weight ratios of TiO2 in MWCNTs/TiO2 nanocomposites (e.g., 3%, 6%, and 10%) to optimize photocatalytic activity for the degradation of Vat Green 1. researchcommons.orgresearchcommons.orgresearchgate.netresearchgate.net

Photodegradation Kinetics and Mechanistic Pathways

The photodegradation kinetics of Vat Green 1 in the presence of photocatalysts like MWCNTs/TiO2 nanocomposites have been studied. The process is influenced by factors such as initial dye concentration, catalyst concentration, pH, and light intensity. mdpi.comresearchcommons.orgorientjchem.org The degradation often follows pseudo-first-order kinetics, consistent with the Langmuir-Hinshelwood mechanism, which suggests that the reaction occurs on the surface of the catalyst. researchgate.net

The mechanistic pathways of photocatalytic degradation typically involve the generation of electron-hole pairs on the photocatalyst surface upon light absorption. mdpi.comacs.orgnih.govmdpi.comiwaponline.com These charge carriers then react with water and oxygen to produce reactive radical species, such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O2⁻). mdpi.comacs.orgnih.govmdpi.comiwaponline.com These radicals are highly reactive and attack the dye molecules, leading to their degradation into simpler, less harmful compounds like carbon dioxide and water. mdpi.comacs.orgnih.gov The suggested mechanism for the photodegradation of Vat Green 1 in the presence of MWCNTs/TiO2 nanocomposites involves the generation of these reactive species, which subsequently decompose the dye molecules. researchcommons.org

Optical band gap values for MWCNTs and MWCNTs/TiO2 nanocomposites have been estimated, showing a decrease in band gap with increasing TiO2 content, which can influence their photocatalytic activity under different light sources. researchcommons.orgresearchcommons.orgresearchgate.netresearchgate.net

Table 1: Optical Band Gap Values of MWCNTs and MWCNTs/TiO2 Nanocomposites

| Catalyst | Optical Band Gap (eV) | Source |

| MWCNTs | 3.51 - 3.72 | researchcommons.orgresearchcommons.orgresearchgate.netresearchgate.net |

| MWCNTs/3%TiO2 | 2.89 - 2.92 | researchcommons.orgresearchcommons.orgresearchgate.netresearchgate.net |

| MWCNTs/6%TiO2 | 2.80 - 2.83 | researchcommons.orgresearchcommons.orgresearchgate.netresearchgate.net |

| MWCNTs/10%TiO2 | 2.69 - 2.71 | researchcommons.orgresearchcommons.orgresearchgate.netresearchgate.net |

Table 2: Acute Toxicity of Vat Green 1 to Earthworms

| Organism | Test Type | Concentration (mg/L) | Effect | Source |

| Lumbricus terrestris | 24-hour contact test | 0.3 | LC50 | iosrphr.orgresearchgate.net |

| Lumbricus terrestris | 24-hour contact test | 0.137 | LC50 | iosrphr.orgresearchgate.net |

Table 3: Acute Toxicity of Vat Green 1 to Fish

| Organism | Test Type | Concentration (mg/L) | Effect | Source |

| Pimphales promelas | 96-hour | > 180 | Not acutely toxic | sdc.org.uk |

Influence of Environmental Parameters on Photocatalysis

Photocatalysis is a promising advanced oxidation process for the degradation of dyes in wastewater acs.org. The efficiency of photocatalytic degradation of dyes, including Vat Green 1, is significantly influenced by various environmental parameters such as pH, temperature, light intensity, and the concentration of the photocatalyst and the dye itself acs.org.

Research on the photocatalytic degradation of Vat Green 03 (a related vat dye) using TiO2-modified diatomite showed that pH plays a critical role. Better color removal efficiency was observed at pH 4, 7, and 10, with approximately 97% removal achieved at pH 4 after 60 minutes of reaction time using a mixture of ferrihydrite-modified diatomite and TiO2 under UV light semanticscholar.org. This suggests that the optimal pH for photocatalytic degradation can vary depending on the specific photocatalyst and dye structure, influencing the surface charge of the catalyst and the ionization state of the dye molecule acs.org.

The intensity of light is another crucial factor, as photocatalysis is a light-driven process acs.org. Studies on the photodegradation of Vat Green 1 using MWCNTs/TiO2 nanocomposites evaluated the process under different light sources, including sunlight, UV, and Xenon irradiation, indicating the importance of the light spectrum and intensity researchcommons.orgresearchcommons.org.

The concentration of the photocatalyst and the initial concentration of the dye also affect the degradation efficiency. Optimal concentrations for both the photocatalyst and the dye are typically determined experimentally to achieve maximum degradation rates acs.orgresearchcommons.org.

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a set of chemical treatment techniques designed to remove organic pollutants from water and wastewater, primarily through the generation of highly reactive radicals, particularly hydroxyl radicals (OH•) cwejournal.org. These radicals can effectively oxidize complex organic molecules like Vat Green 1 into simpler, less harmful compounds, ultimately leading to mineralization into carbon dioxide and water researchgate.netekb.eg. AOPs are considered efficient and environmentally friendly alternatives to conventional methods for treating persistent dyes biotechnologia-journal.org.

Hydrogen Peroxide/UV Systems

Hydrogen peroxide (H2O2) combined with UV irradiation is a widely studied AOP for dye decolorization and degradation researchgate.netekb.egbibliotekanauki.pl. The UV light facilitates the photolysis of hydrogen peroxide, generating hydroxyl radicals (OH•) according to the reaction: H2O2 + UV → 2OH• researchgate.net. These potent radicals then attack the dye molecules, leading to their breakdown.

Studies on the decolorization of Vat Green 1 using the H2O2/UV process have demonstrated its effectiveness. Research indicated that 70% color removal of Vat Green 1 was achieved with a H2O2 dose of 0.5 g/L researchgate.net. The efficiency of the UV/H2O2 process can be influenced by parameters such as pH and hydrogen peroxide concentration researchgate.netekb.eg. Generally, acidic conditions (pH 3-5) are reported to enhance hydroxyl radical generation in UV/H2O2 systems, leading to increased removal of organic compounds researchgate.net. However, excessive hydrogen peroxide concentration can sometimes inhibit the degradation process researchgate.netresearchgate.net. The decolorization rate of Vat Green 1 using H2O2/UV has been reported to follow pseudo-first-order kinetics with respect to dye concentration researchgate.net.

Other Chemical Oxidation Approaches

Besides H2O2/UV, other chemical oxidation approaches are employed for dye degradation, including ozonation, Fenton's reagent (H2O2/Fe2+), photo-Fenton, electrochemical oxidation, and combinations thereof cwejournal.orgekb.eg. These methods also rely on the generation of strong oxidizing species to break down the dye molecules.

Electrochemical degradation using graphite (B72142) carbon electrodes has been investigated for the treatment of wastewater containing Vat Green 1 researchgate.net. This method's efficiency is influenced by factors such as initial pH, current density, and the presence of supporting electrolytes researchgate.net.

Fenton and photo-Fenton processes, which utilize the reaction between hydrogen peroxide and ferrous ions to produce hydroxyl radicals, are also effective for degrading various organic pollutants, including dyes ekb.eg. The efficiency of Fenton processes is significantly affected by the concentrations of both hydrogen peroxide and ferrous ions, as well as pH ekb.eg.

Ozonation, using ozone (O3) as a strong oxidant, can also decolorize dyes, although some vat dyes may react slowly cwejournal.org. Combinations of oxidants and processes, such as UV/O3/H2O2, have shown high efficiency for complete dye removal in some cases ekb.eg.

Bioremediation and Mycoremediation Strategies

Bioremediation involves the use of microorganisms, such as bacteria, fungi, and plants, to degrade, transform, or remove pollutants from the environment ijcmas.comnih.govamazonaws.com. Mycoremediation, a subset of bioremediation, specifically utilizes fungi for the degradation of contaminants biotechnologia-journal.orgnih.gov. Biological methods are often considered eco-friendly, cost-effective, and widely applicable for treating dye-containing effluents biotechnologia-journal.orgijcmas.com.

Anthraquinone dyes, including Vat Green 1, are a significant class of textile dyes that are relatively resistant to biodegradation due to their complex and stable structures biotechnologia-journal.orgnih.gov. Despite this, research into the microbial degradation of anthraquinone dyes is ongoing biotechnologia-journal.org.

Fungal varieties, particularly those producing laccase enzymes, have shown potential in the decolorization of various dyes, including anthraquinone dyes biotechnologia-journal.org. Studies have explored the use of laccase isolated from fungi like Coriolopsis gallica for the biodegradation of anthraquinone dyes biotechnologia-journal.org.

While specific detailed research findings on the bioremediation or mycoremediation of Vat Green 1 were less prevalent in the search results compared to chemical and adsorption methods, the general principles and challenges of using biological approaches for recalcitrant dyes like Vat Green 1 are documented biotechnologia-journal.orgnih.gov. Factors influencing microbial bioremediation include the type of microorganism, environmental conditions (e.g., temperature, pH), and the presence of necessary nutrients nih.gov. Some studies have investigated the use of fungal biomass, both free and immobilized, for the removal of anthraquinone dyes, suggesting a combination of biodegradation and biosorption may be effective biotechnologia-journal.org.

Adsorption-Based Removal Techniques

Adsorption is a widely used physical method for removing dyes from wastewater due to its simplicity, effectiveness, and relatively low cost hrpub.orgdoi.org. This technique involves the accumulation of dye molecules onto the surface of a solid adsorbent material hrpub.org. Various materials can be used as adsorbents, including activated carbon, zeolites, and nanoparticles hrpub.org.

Nano Zero-Valent Iron (NZVI) for Aqueous Solution Remediation

Nano zero-valent iron (NZVI) particles have emerged as a promising adsorbent and reactive material for the remediation of various pollutants in aqueous solutions, including dyes niscpr.res.innih.goviosrjournals.org. NZVI particles can be synthesized by methods such as the aqueous phase borohydride (B1222165) reduction method niscpr.res.iniosrjournals.org.

Studies on the removal of Vat Green 1 dye from aqueous solution using synthesized NZVI particles have shown high efficiency niscpr.res.innih.gov. The adsorption process is influenced by parameters such as initial dye concentration, pH, adsorbent dose, temperature, and contact time niscpr.res.innih.gov.

Research indicates that the adsorption of Vat Green 1 onto NZVI is rapid, with equilibrium often reached within approximately 1 minute niscpr.res.in. The adsorption capacity of NZVI for Vat Green 1 increases with increasing contact time up to the point of saturation of adsorption sites niscpr.res.in.

The effect of pH on the adsorption of Vat Green 1 by NZVI has been investigated. Studies suggest that the adsorption capacity is better at low pH compared to higher pH niscpr.res.in. This could be attributed to the zero point charge (pHzpc) of NZVI; at pH values below the pHzpc, the NZVI surface is positively charged, which can enhance the adsorption of negatively charged dye molecules niscpr.res.in.

The adsorbent dose also plays a significant role. Increasing the NZVI dose generally leads to increased Vat Green 1 adsorption due to a larger surface area and more available adsorption sites niscpr.res.inrsc.org. However, there may be a point beyond which increasing the dose does not significantly improve removal efficiency rsc.org.

Temperature can also influence the adsorption process. Studies have shown that the adsorption capacity of Vat Green 1 onto NZVI increases with a rise in temperature, indicating that the process is endothermic niscpr.res.in.

Kinetic studies on the adsorption of Vat Green 1 onto NZVI have shown that the pseudo-first-order equation provides a good correlation with the experimental data niscpr.res.in. Adsorption isotherm models, such as Langmuir, Freundlich, and Temkin, are used to describe the equilibrium relationship between the amount of dye adsorbed and the concentration of dye in the solution niscpr.res.in. The Freundlich isotherm model has been reported to fit well with the experimental data for Vat Green 1 adsorption onto NZVI niscpr.res.in.

Thermodynamic parameters, including Gibb's free energy, enthalpy, and entropy, have been evaluated for the adsorption of Vat Green 1 onto NZVI. The observed thermodynamic parameters indicate that the process is spontaneous and endothermic niscpr.res.inrsc.org.

Optimization studies using response surface methodology (RSM) have been conducted to determine the optimal conditions for Vat Green 1 removal by NZVI. One study reported a predicted maximum adsorption efficiency of 96.97% under optimized conditions: NZVI dose of 0.5 g/L, pH 4, contact time 60 seconds, and initial dye concentration 30 mg/L chem-soc.sinih.govresearchgate.net. The experimental value obtained under these conditions was very close to the predicted value, demonstrating the effectiveness of NZVI for Vat Green 1 removal chem-soc.sinih.govresearchgate.net.

Data Tables

Based on the search results, here are some data points that can be presented in tables:

Table 1: Effect of pH on Vat Green 1 Adsorption by NZVI (Based on qualitative description in Source niscpr.res.in)

| pH Range | Adsorption Capacity |

| Low pH (< pHzpc) | Better |

| Higher pH (> pHzpc) | Lower |

Note: pHzpc for NZVI is around 8. niscpr.res.in

Table 2: Effect of NZVI Dose on Vat Green 1 Adsorption (Based on qualitative description in Source niscpr.res.in)

| NZVI Dose | Adsorption Trend |

| Increasing (up to a limit) | Adsorption increases rapidly |

| Beyond a certain limit | Adsorption remains almost constant |

Note: Maximum adsorption reported at 0.5 g/L in one study. niscpr.res.in

Table 3: Effect of Temperature on Vat Green 1 Adsorption by NZVI (Based on qualitative description in Source niscpr.res.in)

| Temperature | Adsorption Capacity Trend |

| Increasing | Increases |

Note: Process indicated as endothermic. niscpr.res.in

Table 4: Optimized Conditions and Removal Efficiency for Vat Green 1 Adsorption by NZVI (Based on data in Sources chem-soc.sinih.govresearchgate.net)

| Parameter | Optimal Value |

| NZVI Dose | 0.5 g/L |

| pH | 4 |

| Contact Time | 60 seconds |

| Initial Dye Concentration | 30 mg/L |

| Predicted Maximum Adsorption Efficiency | 96.97% |

| Experimental Adsorption Efficiency | 96.16% |

Table 5: Decolorization of Vat Green 1 by H2O2/UV (Based on data in Source researchgate.net)

| H2O2 Dose | Color Removal Efficiency (Vat Green 1) |

| 0.5 g/L | 70% |

| 1 g/L (for real textile effluent) | Higher dose required |

Adsorption Kinetics and Thermodynamic Modeling

Adsorption is a widely studied method for removing dyes from aqueous solutions, including Vat Green 1 niscpr.res.inresearchgate.net. Studies investigating the adsorption of Vat Green 1 onto various adsorbents focus on understanding the kinetics and thermodynamics of the process to determine the adsorption mechanism and efficiency niscpr.res.inresearchgate.net.

Research using nano zero-valent iron (NZVI) particles for Vat Green 1 removal showed that the adsorption process reached equilibrium rapidly, within 1 minute niscpr.res.inresearchgate.net. Kinetic studies evaluating different models, such as pseudo-first order, pseudo-second order, and intra-particle diffusion, indicated that the pseudo-first order equation provided the best correlation with the experimental data for Vat Green 1 adsorption onto NZVI niscpr.res.inresearchgate.net.

Adsorption isotherm models, including Langmuir, Freundlich, and Temkin, are applied to describe the equilibrium adsorption behavior niscpr.res.inresearchgate.netjmaterenvironsci.com. For the adsorption of Vat Green 1 onto NZVI, the Freundlich isotherm model was found to fit the experimental data very well niscpr.res.inresearchgate.net. The Freundlich isotherm is often associated with heterogeneous surfaces and multilayer adsorption.

Thermodynamic parameters, such as Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), are evaluated to understand the spontaneity and energy changes involved in the adsorption process niscpr.res.iniwaponline.comresearchgate.netacs.org. For Vat Green 1 adsorption onto NZVI, the observed thermodynamic parameters indicated that the process was spontaneous and endothermic niscpr.res.inresearchgate.net. An endothermic process suggests that increasing the temperature can favor the adsorption capacity niscpr.res.iniwaponline.com. The activation energy for Vat Green 1 adsorption on NZVI was found to be 73.10 kJ/mol, suggesting a chemisorption process niscpr.res.in.

Studies on the adsorption of other dyes, such as Brilliant Green, on different adsorbents like activated carbon derived from date pits or used-tea-powder, also involve kinetic and thermodynamic modeling. These studies often find that pseudo-second order kinetics and Langmuir or Freundlich isotherms best describe the adsorption process, with thermodynamic parameters indicating feasible, spontaneous, and sometimes exothermic or endothermic processes depending on the adsorbent-dye system iwaponline.comrsc.orgiwaponline.com.

Parametric Optimization of Adsorption Processes

Optimizing the parameters affecting the adsorption process is crucial for maximizing the removal efficiency of Vat Green 1 from wastewater niscpr.res.inresearchgate.netresearchgate.net. Several parameters influence the adsorption of dyes, including initial dye concentration, adsorbent dose, pH, and temperature niscpr.res.inresearchgate.netiwaponline.comresearchgate.net.

Studies on Vat Green 1 adsorption using NZVI have investigated the effect of these parameters niscpr.res.inresearchgate.netresearchgate.net. The adsorption efficiency was found to be dependent on the initial Vat Green 1 concentration; as the initial dye concentration increased, the adsorption efficiency by NZVI decreased niscpr.res.in. This is attributed to the saturation of active sites on the adsorbent surface at higher dye concentrations niscpr.res.in.

The adsorbent dosage also plays a significant role. Increasing the amount of adsorbent generally leads to an increase in dye removal efficiency due to the increased surface area and availability of more adsorption sites niscpr.res.iniwaponline.com. For Vat Green 1 adsorption onto NZVI, the maximum adsorption was achieved at a specific adsorbent dosage, beyond which the efficiency remained almost constant niscpr.res.in.

The pH of the solution is another critical parameter influencing dye adsorption, as it affects the surface charge of the adsorbent and the ionization state of the dye molecules niscpr.res.iniwaponline.com. For Vat Green 1 adsorption onto NZVI, better adsorption capacity was observed at low pH values niscpr.res.in. This was attributed to the positive surface charge of NZVI at low pH (below its zero point charge of around 8) and the likely negative charge of the dye molecules, leading to enhanced electrostatic attraction niscpr.res.in.

Temperature also affects the adsorption process. For the endothermic adsorption of Vat Green 1 onto NZVI, increasing the temperature from 298 K to 318 K resulted in an increase in adsorption capacity niscpr.res.in.

Optimization studies for dye removal often employ methodologies like response surface methodology (RSM) to determine the optimal combination of parameters for maximum removal efficiency medwinpublishers.comresearchgate.net. While specific RSM optimization data solely focused on Vat Green 1 adsorption within the provided search results are limited, studies on other dyes demonstrate this approach to identify optimal conditions for adsorbent dose, pH, temperature, and contact time iwaponline.commedwinpublishers.com. For instance, optimization studies for Brilliant Green removal using activated carbon or used-tea-powder have identified optimal pH, adsorbent dose, contact time, and initial dye concentration for maximum removal rsc.orgiwaponline.com.

Advanced Analytical Techniques for Characterization and Monitoring of Vat Green 1

Chromatographic Separations and Identification

Chromatographic methods are widely used for separating and identifying dyes, including Vat Green 1, and for assessing their purity and the presence of impurities sdc.org.uksdc.org.uk. Thin-layer chromatography (TLC) is a rapid, simple, and inexpensive technique well-suited for dye analysis sdc.org.uk.

TLC is routinely employed for the identification of dyes and the assessment of their purity sdc.org.uk. It is effective for analyzing complex mixtures, allowing for the monitoring of reaction progress in dyestuff manufacturing sdc.org.uk. For vat dyes, TLC can be performed using both reducing and non-reducing systems sdc.org.uk. Non-reducing systems on silica (B1680970) gel plates at elevated temperatures (100°C or 120°C) have shown advantages in terms of speed, reproducibility, and ease of control sdc.org.uk.

The separation mechanism in TLC on polar adsorbents like silica gel is primarily selective adsorption, particularly in the absence of water sdc.org.uk. For dyes with extensive aromaticity and polarizable functional groups, such as vat dyes, this mode of TLC is well-suited curtin.edu.au. Impurities in Vat Green 1 can be detected as separate spots on the chromatogram, distinct from the main dye spot sdc.org.uksdc.org.uk.

Developing suitable eluent systems is critical for achieving satisfactory separation of vat dyes by TLC sdc.org.uk. The choice of eluent depends on balancing the interactions between the dye, the adsorbent (stationary phase), and the eluent (mobile phase) sdc.org.uk. Factors such as the strength of adsorption of the dye and eluent to the adsorbent, and the solubility of the dye in the eluent, are important considerations sdc.org.uk.

Eluents consisting of mixtures of polar and non-polar solvents generally provide better separation and migration of vat dyes sdc.org.uk. For instance, eluents containing 10% to 20% of 2-hydroxyethylether or 2-methoxyethyl ether have been reported to provide good separation sdc.org.uk. However, higher proportions of these ethers can lead to solvent demixing sdc.org.uk. The retention factor (Rf) values of vat dyes in TLC are influenced by the system temperature, the chemical structure of the dye, the nature of the adsorbent, and the specific eluent used sdc.org.uk.

Optimizing the eluent system involves assessing parameters such as the separation of components, sharpness of bands, movement of spots from the origin, and whether components travel with the solvent front aafs.org. If spots remain at the origin, a more polar eluent is needed; if they move with the solvent front, a less polar eluent is required aafs.org. Evaluating multiple eluent systems with known dye samples is recommended to determine the optimum system for comparison with unknown samples aafs.org.

Thin-Layer Chromatography (TLC) for Dye and Impurity Analysis

Spectroscopic Analysis and Quantitative Determination

Spectroscopic techniques, particularly UV-Vis and FTIR spectroscopy, are invaluable for the quantitative determination of Vat Green 1 and for studying its chemical transformations, such as degradation.

Spectrophotometric methods, especially UV-Vis absorption spectrophotometry, are commonly used for determining the concentration of colorants in solutions idosi.org. However, analyzing vat dye solutions can be challenging due to the presence of light-scattering insoluble dye particles idosi.org.

Derivative spectrophotometry can be employed to overcome these difficulties by eliminating the virtual absorptions caused by light scattering idosi.org. This technique involves differentiating the absorbance spectrum, which helps to resolve overlapping peaks and minimize the impact of background scattering, thereby allowing for more accurate monitoring of the soluble leuco-dye concentration during processes like vatting idosi.org.

UV-Vis spectroscopy is a primary tool for monitoring the degradation of dyes like Vat Green 1 researchcommons.orgtsijournals.comrun.edu.ng. The technique measures the absorption of UV-Vis light by the dye solution, with changes in the characteristic absorption peaks indicating the breakdown of the chromophore responsible for the color researchcommons.org.

In degradation studies, the concentration of Vat Green 1 can be analyzed by measuring the change in its maximum absorbance value, which for Vat Green 1 is typically around 630 nm researchcommons.org. By tracking the decrease in absorbance at this wavelength over time under different degradation conditions (e.g., photocatalysis, electrochemical treatment, or other advanced oxidation processes), the rate and extent of degradation can be quantified researchcommons.orgresearchgate.net. UV-Vis spectroscopy provides a straightforward method to assess the decolourisation efficiency of various treatment processes researchgate.net.

Data from UV-Vis degradation studies can be used to determine degradation percentages under varying parameters such as catalyst dose, dye concentration, pH, and irradiation time tsijournals.com.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups present in a molecule and can be used to analyze structural changes in Vat Green 1 during degradation processes tsijournals.comrun.edu.ngresearchgate.netnih.gov. By comparing the FTIR spectra of the intact dye with those of intermediate degradation products or the final degraded solution, changes in characteristic functional group vibrations can be observed run.edu.ngresearchgate.net.

Loss or shifts in spectral peaks in the FTIR analysis of degraded samples compared to the original dye indicate the breaking of chemical bonds and the formation of new functional groups as the dye molecule is broken down run.edu.ngresearchgate.net. This provides valuable information about the possible degradation pathways and the types of chemical transformations occurring run.edu.ng. FTIR analysis complements UV-Vis spectroscopy by offering structural insights into the degradation process, beyond just the loss of color tsijournals.com.

For example, FTIR analysis has been used to examine functional groups of natural reducing agents in eco-friendly vat dyeing processes and to confirm the degradation of other vat dyes by comparing spectra before and after treatment tsijournals.comnih.gov.

Data Table Example (Illustrative - based on search result types, not specific Vat Green 1 data from searches):

Below is an illustrative example of how data from a degradation study monitored by UV-Vis spectroscopy might be presented. Please note: The specific numerical values are for demonstration purposes only and are not directly extracted for Vat Green 1 from the provided search snippets.

| Degradation Time (min) | Absorbance at 630 nm | % Degradation |

| 0 | 0.850 | 0.0 |

| 10 | 0.720 | 15.29 |

| 20 | 0.550 | 35.30 |

| 30 | 0.380 | 55.29 |

| 40 | 0.200 | 76.47 |

| 50 | 0.080 | 90.59 |

| 60 | 0.020 | 97.65 |

Interpretation: This illustrative data shows a decrease in absorbance at the maximum wavelength for Vat Green 1 over time, indicating its degradation. The % degradation is calculated based on the initial absorbance.

Data Table Example (Illustrative - based on search result types, not specific Vat Green 1 data from searches):

Below is an illustrative example of how TLC data with different eluent systems might be presented. Please note: The specific numerical values are for demonstration purposes only and are not directly extracted for Vat Green 1 from the provided search snippets.

| Eluent System | Stationary Phase | Rf Value (Vat Green 1) | Separation Quality |

| Toluene/Ethyl Acetate (X:Y) | Silica Gel | 0.15 | Poor |

| Nitrobenzene/Diphenyl Ether (3:7) | Silica Gel | 0.65 | Good |

| 2-hydroxyethylether/Non-polar (1:9) | Silica Gel | 0.50 | Good |

| Dichloromethane/Acetone (9:1) | Silica Gel | 0.75 | Moderate |

Interpretation: This illustrative data shows how different eluent systems affect the migration (Rf value) and separation quality of Vat Green 1 on a given stationary phase. Choosing the optimal eluent is crucial for effective analysis.

UV-Vis Spectroscopic Characterization in Degradation Studies

Microscopic and Surface Characterization

Microscopic and surface characterization techniques are essential for understanding the physical form, particle size, and surface features of Vat Green 1. These properties play a significant role in the dye's dispersibility, solubility, and interaction with substrates.

Scanning Electron Microscopy (SEM) for Morphological Analysis

X-ray Diffraction (XRD) for Crystalline Structure Elucidation

X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the crystalline structure of materials. By analyzing the angles and intensities of diffracted X-rays as they pass through a crystalline sample, XRD patterns are generated. These patterns are unique to the specific crystal lattice of a compound, allowing for the identification of crystalline phases, determination of lattice parameters, and assessment of crystallinity. XRD is a fundamental technique in the characterization of solid compounds, including pigments and dyes orientjchem.orgresearchcommons.orgrsc.orgntu.edu.sg. While XRD has been applied in studies involving vat dyes and materials used in dye degradation or application orientjchem.orgresearchcommons.orgrsc.orgntu.edu.sg, specific detailed research findings presenting the indexed XRD pattern or elucidated crystalline structure solely of Vat Green 1 were not found within the scope of the provided search results. Studies may focus on the crystalline changes in composite materials containing dyes or the structure of related vat dyes researchcommons.orgrsc.orgntu.edu.sg.

Future Research Directions and Sustainable Innovations

Development of Next-Generation Vat Green 1 Derivatives

Research into next-generation vat dye derivatives, including those related to Vat Green 1, is driven by the need for enhanced performance characteristics and a reduced environmental footprint imarcgroup.com. This involves designing molecules with improved properties such as lower reduction potential, better solubility in the leuco form, and increased biodegradability or easier removal from wastewater ascensusspecialties.com.

Structure-Property Relationships for Enhanced Performance and Reduced Environmental Impact

Understanding the relationship between the chemical structure of vat dyes and their properties is crucial for designing improved derivatives mdpi.com. By modifying the molecular structure of Vat Green 1, researchers aim to influence its colorfastness, shade, affinity for fibers, and behavior during the reduction and oxidation processes p2infohouse.org. For instance, structural modifications can impact the dye's solubility in the leuco form, affecting dye uptake and the amount of unfixed dye in the wastewater p2infohouse.orgslideshare.net. Research is exploring how different substituent groups or changes to the core benzanthrone (B145504) structure can lead to vat dyes that require less harsh reduction conditions, thus reducing the reliance on environmentally problematic chemicals like sodium dithionite (B78146) ascensusspecialties.comnih.gov. Furthermore, designing molecules that are more amenable to degradation by advanced wastewater treatment methods or that can be more easily recovered for reuse are key areas of investigation apacsci.comemerald.com.

Advanced Remediation and Waste Minimization Technologies